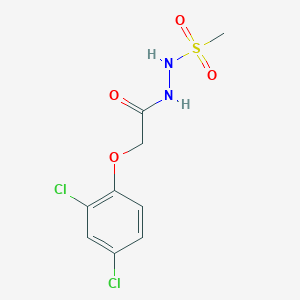

2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide involves multiple steps, starting from basic precursors to complex molecules. In one study, the synthesis begins with 4-chlorophenoxyacetic acid, which undergoes esterification to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent reactions involve the formation of an oxadiazole ring and final substitution at the thiol position to create various N-substituted oxadiazole derivatives . Although the compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis by altering the substituents on the phenyl ring and the sulfonyl group.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For instance, IR, 1H-NMR, and EI-MS spectral analysis data confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . In another study, a Schiff base ligand is characterized using CHN-EA, UV-Vis., GC/MS, FT-IR, 1H, and 13C NMR, and its E and Z isomers are analyzed using density functional theory (DFT) to compare their quantum calculation parameters, such as bond lengths, angles, and torsional angles . These techniques could be employed to analyze the molecular structure of 2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their ability to undergo various reactions. For example, the α-sulfonyl anion derived from a phenylsulfonylmethyl oxazole reacts with alkyl halides to give monoalkylated and dialkylated products, and these can be further desulfonylated . The oxadiazole derivatives synthesized in another study are shown to have potential antibacterial activity, indicating their reactivity with biological targets . These findings suggest that 2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide may also exhibit interesting reactivity patterns that could be explored for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for understanding their behavior and potential applications. The oxadiazole derivatives mentioned in one of the studies exhibit significant antibacterial activity and moderate anti-enzymatic potential, which correlates with their molecular docking studies . The cytotoxicity data also suggest that certain substitutions on the oxadiazole moiety can lead to less cytotoxic compounds. The physical properties such as solubility, melting points, and stability of 2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide would need to be determined experimentally, but the existing data on related compounds provide a foundation for predicting its behavior.

科学研究应用

除草剂和植物生长调节剂

2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼是敌草快-甲酯的衍生物,用作选择性除草剂,用于控制小麦中的野燕麦。它作为一种强效的生长素拮抗剂,通过抑制燕麦和 p小麦胚轴节段中生长素刺激的伸长来影响植物生长。该化合物及其代谢物对不同植物的根系生长表现出不同的影响,表明其作用方式复杂,对农业实践具有潜在影响 (Shimabukuro 等,1978)。

抗肿瘤特性

对 2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼衍生物的研究发现其潜在的抗肿瘤特性。含有此结构的化合物对鼠肿瘤细胞系显示出初步疗效,其中一些衍生物显着降低了存活的肿瘤细胞数量。这表明在癌症治疗中具有潜在的治疗应用 (Abdel-Wahab 等,2011)。

废水处理

该化合物的衍生物已被探索用于废水处理,特别是去除 2,4-二氯苯酚等有毒污染物。涉及固定在改性珠上的固定化酶的研究证明了去除这些污染物的巨大潜力,表明在环境修复和废水管理中的应用 (Wang 等,2015)。

杂环化合物的合成

2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼的衍生物已用于合成各种杂环化合物。这些化合物包括噻二唑、三唑和恶二唑,它们在化学和制药领域有应用。其中一些化合物表现出抗真菌特性,扩大了它们在农业和医学中的潜在用途 (Ram & Pandey,1974)。

对映选择性反应

在有机化学领域,该化合物已被用于提高假丝酵母脂肪酶等酶的对映选择性。这对合成光学活性化合物具有重要意义,这对于制药行业生产对映体纯药物至关重要 (Cipiciani 等,1998)。

环境影响研究

目前正在研究 2-(2,4-二氯苯氧基)-N'-甲基磺酰基乙酰肼衍生物的环境影响。研究包括评估各种环境中的毒性、降解途径和残留水平,为环境保护和法规提供有价值的数据 (陆奇玉,2011)。

作用机制

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is broadleaf weeds . It acts as a selective herbicide that kills dicots without affecting monocots .

Mode of Action

2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide mimics natural auxin at the molecular level . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . This leads to abnormal growth, senescence, and plant death .

Biochemical Pathways

The compound affects the phytohormone signal transduction pathways in plant tillers . Significant effects are observed on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling . The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

A related compound, 2,4-dichlorophenoxyacetic acid, has been studied in rats . After oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .

Result of Action

The result of the action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is the death of the target plants . It causes uncontrolled growth in plants, leading to withering of leaves, curling of stems, and eventually, plant death .

Action Environment

The action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide can be influenced by environmental factors. It is highly soluble in water , and may persist in aquatic systems under certain conditions . Biological decomposition of pesticides is an expressive and effective way for the removal of these compounds from the environment .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of causing cancer . It is harmful if swallowed or in contact with skin . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .

未来方向

属性

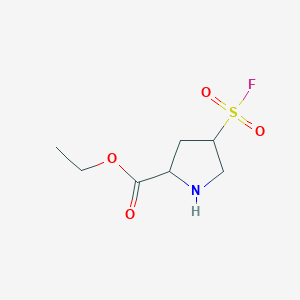

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O4S/c1-18(15,16)13-12-9(14)5-17-8-3-2-6(10)4-7(8)11/h2-4,13H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWMKZANZVZPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)